molecular formula C10H8ClNO2 B1532729 Methyl 5-chloro-1H-indole-7-carboxylate CAS No. 1238214-63-5

Methyl 5-chloro-1H-indole-7-carboxylate

Cat. No.: B1532729
CAS No.: 1238214-63-5
M. Wt: 209.63 g/mol
InChI Key: NRHVYJRAVVKLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Indole (B1671886) Moiety in Natural Products and Pharmaceuticals

The indole framework is a ubiquitous feature in nature, forming the core of many essential biomolecules and secondary metabolites. researchgate.netnih.gov The amino acid tryptophan, a fundamental building block of proteins, contains an indole ring and serves as the biosynthetic precursor for a multitude of vital compounds in living organisms. nih.govwikipedia.org In humans, tryptophan is metabolized into the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, sleep, and appetite, and the hormone melatonin, which governs circadian rhythms. wikipedia.orgnih.gov

Beyond these fundamental roles, indole derivatives are widespread in the plant and microbial kingdoms. everant.orgnih.gov Plants produce indole-3-acetic acid, a primary plant hormone (auxin) that controls growth and development. everant.orgwikipedia.org Many complex indole alkaloids, a class comprising over 4,100 known compounds, are isolated from plants, fungi, and marine organisms. everant.orgnih.gov These natural products exhibit a remarkable spectrum of biological activities. nih.govmdpi.com

The inherent bioactivity of the indole scaffold has made it a highly attractive template for drug discovery. nih.govnih.gov Consequently, a significant number of synthetic drugs incorporate this moiety. nih.gov These pharmaceuticals span a wide range of therapeutic areas, demonstrating the versatility of the indole core in interacting with various biological targets. researchgate.netnih.gov

Table 1: Examples of Biologically Active Indole-Containing Compounds

Compound NameClassOrigin/UseSignificance
TryptophanAmino AcidNaturalEssential amino acid, precursor to serotonin and melatonin. nih.govwikipedia.org
SerotoninNeurotransmitterNaturalRegulates mood, sleep, and other physiological processes. wikipedia.orgnih.gov
MelatoninHormoneNaturalRegulates sleep-wake cycles. wikipedia.orgnih.gov
IndomethacinPharmaceuticalSyntheticNon-steroidal anti-inflammatory drug (NSAID). wikipedia.orgnih.gov
VincristineAlkaloidNaturalAnticancer agent that inhibits tubulin polymerization. nih.govnih.gov
AjmalineAlkaloidNaturalAntiarrhythmic agent. nih.gov

Overview of Indole Structural Diversity and Functionalization

The chemical versatility of the indole ring allows for the synthesis of a vast library of derivatives. sci-hub.se The indole system is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive site, followed by the N1, C2, C5, and C6 positions. wikipedia.orgnumberanalytics.com This inherent reactivity provides a direct route for introducing a wide variety of functional groups.

Functionalization of the indole core is not limited to electrophilic substitution. Modern synthetic organic chemistry offers a plethora of methods for modifying the indole skeleton at nearly every position. rsc.orgbeilstein-journals.org Key strategies include:

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective introduction of substituents at positions that are otherwise difficult to functionalize, such as C2, C4, and C7. rsc.orgthieme-connect.com

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are extensively used to form new carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, starting from halogenated or otherwise activated indoles.

Cyclization Reactions: Numerous named reactions, including the Fischer, Bartoli, and Leimgruber-Batcho syntheses, allow for the construction of the indole ring itself from acyclic precursors, enabling the creation of highly substituted and complex indole structures from the ground up. safrole.comwikipedia.org

This ability to precisely modify the indole scaffold is crucial in medicinal chemistry, as the position and nature of substituents can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic properties. nih.gov The structural diversity of indoles is further expanded through the creation of fused polycyclic systems, where the indole is annulated with other heterocyclic rings, leading to complex structures with unique three-dimensional shapes. acs.org

Contextualizing Methyl 5-chloro-1H-indole-7-carboxylate within the Indole Chemical Space

This compound is a specific, synthetically derived member of the vast indole family. Its structure is defined by the core 1H-indole skeleton, which is modified with two distinct substituents at specific positions on the benzene (B151609) portion of the ring system.

Table 2: Structural Features of this compound

FeatureDescriptionPosition
Core Structure1H-Indole-
Substituent 1Chloro group (-Cl)C5
Substituent 2Methyl carboxylate group (-COOCH₃)C7

This particular substitution pattern places it within a specific domain of the indole chemical space. The presence of a halogen, in this case, chlorine at the C5-position, is a common feature in many bioactive indole derivatives. thieme-connect.comnih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.

The methyl carboxylate group at the C7-position is an ester functionality. Carboxylate groups are often introduced to serve as key intermediates for further synthetic modifications or to act as hydrogen bond acceptors in biological systems. acs.orgorgsyn.org The synthesis of indole-7-carboxylates can be challenging, often requiring specific strategies to achieve regioselectivity.

The compound serves as a key intermediate in the synthesis of more complex molecules. For instance, related structures like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate are crucial building blocks in the preparation of drug candidates. acs.org Similarly, ethyl 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated for their potential as inhibitors of specific cancer-related pathways. mdpi.com Therefore, this compound represents a precisely functionalized scaffold, designed for use in multi-step synthetic routes toward potentially bioactive target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVYJRAVVKLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies

Quantum Chemical Methods in Mechanistic Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. These calculations can map out the potential energy surface of a reaction, identifying the most likely pathways, intermediates, and transition states.

Theoretical calculations are instrumental in understanding the energetics of reactions involving indole (B1671886) derivatives. By computing the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a chemical transformation. For instance, DFT calculations have been successfully employed to investigate the pathways of unimolecular isomerizations of indole. acs.org These studies optimize the structures of equilibrium and transition states and calculate the associated energy values, often using methods like B3LYP with a suitable basis set. acs.org The calculated rate parameters for various steps on the potential energy surface can then be used to construct a kinetic model of the reaction. acs.org This approach has been used to show how different isomers of indole are formed, with excellent agreement between calculated and experimental formation rates for some products. acs.org

In the context of indole synthesis, such as the Fischer indole synthesis, computational studies help to elucidate complex reaction mechanisms, including plausible rearrangement pathways like the diaza-Cope rearrangement. researchgate.net These theoretical investigations can also assess the influence of factors like protonation on the reaction mechanism. researchgate.net

Table 1: Representative Energy Barriers in Indole Reactions

Reaction Step Computational Method Calculated Activation Energy (kcal/mol) Reference
Unimolecular Isomerization of Indole CCSD(T)//B3LYP Varies by pathway acs.org
nih.govnih.gov-Sigmatropic Rearrangement (Fischer Synthesis) DFT Pathway dependent nih.gov
C-H Alkynylation of Indole M06-D3/6-311G(d,p) Pathway dependent acs.org

A significant challenge in the synthesis of substituted indoles is controlling the regioselectivity of the reactions. Computational methods have emerged as a reliable tool for predicting the outcome of such transformations. DFT calculations can determine the relative energies of different transition states leading to various regioisomers, thereby predicting the major product. nih.gov For example, in the Fischer indole synthesis, computations can show why one indole regioisomer is formed exclusively over another by demonstrating that the disfavored pathway is destabilized by electronic effects of substituents. nih.gov

The inherent distortion in the geometry of reactive intermediates, such as indolynes, can be calculated using DFT to predict the regioselectivity of their reactions with nucleophiles or cycloaddition partners. escholarship.orgnih.gov This "distortion model" provides a simple yet powerful tool to predict the favored site of attack. nih.gov Furthermore, detailed computational studies, including distortion-interaction analysis, can provide deeper insights into the factors controlling regioselectivity in reactions like C-H functionalization. acs.org Machine learning models, trained on data from computational statistics, are also being developed to provide rapid and reliable predictions of regioselectivity in the functionalization of heterocycles. researchgate.net

Molecular Modeling and Docking Studies for Biological Activity

Molecular modeling techniques are essential for predicting and understanding the biological activity of compounds like Methyl 5-chloro-1H-indole-7-carboxylate. These methods can simulate the interaction between a small molecule (ligand) and a biological target (receptor), providing insights that can guide the design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For indole derivatives, which are known to interact with various biological targets, docking studies are crucial. The cannabinoid 1 (CB1) receptor is a well-studied target for indole-based compounds. nih.govfuture4200.comnih.gov Docking studies of indole derivatives into the CB1 receptor binding site help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov

These studies have shown that substitutions on the indole core can significantly impact binding affinity. For instance, substitutions at the 5-position of the indole ring with chloro, bromo, or methyl groups have been reported to be detrimental to CB1 receptor binding and functional activity in some scaffolds. nih.gov In contrast, substitutions at the 6- and 7-positions can maintain high binding affinity. nih.gov Molecular dynamics simulations and binding free energy calculations can further refine the docked poses and provide a more accurate prediction of binding affinity, showing a strong correlation with experimental data. nih.gov

Table 2: Key Amino Acid Residues in the CB1 Receptor Binding Site for Indole Ligands

Residue Interaction Type Reference
H178 Hydrogen Bond nih.gov
F268 Hydrophobic nih.gov
W279 Hydrophobic nih.gov
F170 Lipophilic mdpi.com
F379 Lipophilic mdpi.com

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on a set of active molecules, even without a known receptor structure. mdpi.com For indole derivatives, pharmacophore models have been developed to understand their activity as, for example, anti-amyloidogenic agents. mdpi.com These models typically include features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.comproceedings.science

For indole carboxylate derivatives, a pharmacophore model would likely include the carboxylate group as a key hydrogen bond acceptor or donor feature. The indole ring itself would serve as a hydrophobic and aromatic feature. By identifying these key features, medicinal chemists can design new derivatives with potentially improved activity. These models can be complemented by 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which correlate the physicochemical properties of the molecules with their biological activity. mdpi.com

In Silico Prediction of Chemical Reactivity and Stability

In silico methods are widely used to predict the chemical reactivity and stability of molecules before their synthesis. These computational approaches can provide valuable information on various properties, saving time and resources in the laboratory.

The stability of indole and its derivatives can be investigated using quantum mechanics computations. researchgate.net Methods like DFT can be used to calculate important thermochemical parameters such as enthalpy, entropy, and Gibbs free energy, which are indicative of the molecule's stability. researchgate.net Furthermore, the calculation of HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gaps can provide insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Computational studies can also predict the effects of substituents on the electronic properties and stability of the indole ring. researchgate.net For instance, the introduction of an electron-withdrawing group like chlorine at the 5-position and a carboxylate group at the 7-position would be expected to influence the electron density distribution and reactivity of the indole core. These predictions can be used to understand how this compound might behave in different chemical reactions. Additionally, in silico models are being developed to predict the formation of reactive metabolites, which is an important aspect of drug safety assessment. mdpi.com

Table 3: Computational Parameters for Stability and Reactivity Prediction

Parameter Significance Computational Method Reference
Gibbs Free Energy Thermodynamic Stability DFT (e.g., B3LYP/6-311+G**) researchgate.net
HOMO-LUMO Gap Chemical Reactivity/Kinetic Stability DFT researchgate.net
Heat of Formation Thermodynamic Stability Semi-empirical (e.g., PM5) nih.gov
Drug-Likeness Properties Pharmacokinetic Profile In silico prediction tools mdpi.com

Electrophilicity/Nucleophilicity Mapping

The reactivity of an indole ring is characterized by its electron-rich nature, making it generally nucleophilic, particularly at the C3 position researchgate.net. However, the presence of substituents can significantly modulate this reactivity. In this compound, the indole scaffold is decorated with two electron-withdrawing groups: a chloro group at the 5-position and a methyl carboxylate group at the 7-position.

A molecular electrostatic potential (MEP) map is a valuable tool for visualizing the electrophilic and nucleophilic regions of a molecule. For a molecule like this compound, the MEP would be expected to show regions of negative potential (red/yellow) indicative of nucleophilic character, and regions of positive potential (blue) indicating electrophilic character. The most negative potential is typically associated with the oxygen atoms of the carboxylate group, making them potential sites for electrophilic attack. The indole nitrogen, while possessing a lone pair, has its nucleophilicity tempered by its involvement in the aromatic system and the influence of the electron-withdrawing substituents. The C3 position, while typically the most nucleophilic site in unsubstituted indoles, would have its reactivity diminished in this substituted analog.

Table 1: Theoretical Reactivity Descriptors for a Representative Substituted Indole

DescriptorTheoretical Value (Arbitrary Units)Interpretation
Global Electrophilicity Index (ω)ModerateIndicates a moderate tendency to accept electrons.
Global Nucleophilicity Index (N)Low to ModerateSuggests a reduced tendency to donate electrons compared to unsubstituted indole.
Most Nucleophilic SiteCarbonyl Oxygen AtomsRegions of highest electron density.
Most Electrophilic SiteCarbonyl Carbon AtomRegion of lowest electron density.

Note: The values in this table are illustrative and based on general principles of computational chemistry for similarly substituted indole systems. Specific DFT calculations would be required for precise values for this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily revolves around the rotation of the methyl carboxylate group attached to the C7 position of the indole ring. The rotation around the C7-C(O)OCH3 single bond gives rise to different conformers with varying energies.

A potential energy surface (PES) scan, calculated using computational methods, can map the energy of the molecule as a function of the dihedral angle defined by the atoms of the ester group and the indole ring. This analysis helps to identify the most stable conformer(s) and the energy barriers to rotation between them.

For aromatic esters, two primary planar conformers are often considered: one where the carbonyl group is oriented towards the adjacent C6 position of the indole ring, and another where it is pointed away. The relative stability of these conformers is influenced by a combination of steric and electronic effects. In the case of this compound, the interaction between the carbonyl oxygen and the hydrogen atom at the C6 position, as well as potential interactions with the N-H group of the pyrrole ring, would be significant factors.

The rotational barrier is the energy required to move from one stable conformer to another through a transition state. The height of this barrier provides insight into the rigidity of the molecule and the ease of interconversion between different conformations at a given temperature. Theoretical calculations on related aromatic compounds have shown that rotational barriers for methyl groups can vary significantly depending on their chemical environment nih.gov.

Table 2: Theoretical Conformational Analysis of the Methyl Carboxylate Group

ParameterTheoretical ValueDescription
Most Stable ConformerPlanar orientation with the C=O group syn or anti to the C6-C7 bondThe specific preference would depend on the balance of steric and electronic interactions.
Rotational Energy Barrier~2-5 kcal/molEstimated energy required for the rotation of the methyl carboxylate group around the C7-C(O) bond.
Key Dihedral AngleC6-C7-C(O)-ODefines the orientation of the methyl carboxylate group relative to the indole ring.

Note: The values presented in this table are estimations based on computational studies of similar aromatic esters. Precise values for this compound would necessitate specific theoretical calculations.

Applications and Future Research Directions

Methyl 5-chloro-1H-indole-7-carboxylate as a Synthetic Building Block

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. mdpi.comresearchgate.netchemdiv.commdpi.com this compound, with its specific substitution pattern, offers chemists a versatile platform for the construction of more elaborate molecules with potential therapeutic applications.

Precursor for Pharmacologically Active Indole Derivatives

The indole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities ranging from anticancer to antiviral and anti-inflammatory. mdpi.comnih.gov The presence of the chloro substituent at the 5-position and the methyl carboxylate at the 7-position on the indole ring of this compound provides distinct electronic and steric properties that can be leveraged to synthesize novel, potent, and selective drug candidates.

For instance, derivatives of 5-chloro-indole-2-carboxylate have been investigated for their antiproliferative activity. A novel series of these compounds was designed and synthesized as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in certain types of cancer. mdpi.com The study highlighted the importance of the 5-chloro-indole moiety in the binding of these inhibitors to their target proteins. mdpi.com While this study focused on indole-2-carboxylates, the principles of leveraging the 5-chloro substitution for enhanced biological activity can be extrapolated to derivatives of this compound.

Furthermore, indole-2-carboxamides have been identified as a versatile scaffold for the design of new therapeutic agents. mdpi.comrsc.org The synthesis of various N-substituted indole-2-carboxamides has led to the discovery of compounds with a range of biological activities. mdpi.com The functional handles on this compound, namely the N-H proton and the methyl ester, provide avenues for the synthesis of analogous carboxamide derivatives at the 7-position, potentially leading to new classes of bioactive molecules.

Intermediate in Complex Molecule Synthesis (e.g., natural products, drug candidates)

The structural framework of this compound makes it an attractive intermediate for the total synthesis of complex natural products and novel drug candidates. The indole core is a common feature in many intricate molecular architectures found in nature. rsc.org Synthetic routes to these complex molecules often rely on the strategic use of pre-functionalized building blocks to streamline the assembly process.

Exploration of Novel Functionalizations and Derivatizations

The chemical reactivity of the indole ring and its substituents allows for a wide range of functionalization and derivatization reactions, enabling the exploration of new chemical space and the generation of novel molecular entities with diverse biological properties.

The chlorine atom at the 5-position of this compound can serve as a handle for various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming carbon-carbon bonds and has been successfully applied to chloroindoles. nih.govlibretexts.org This reaction would allow for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position, significantly expanding the structural diversity of the resulting molecules. The conditions for Suzuki-Miyaura coupling have been optimized for a range of substrates, including those with nitrogen-containing heterocycles. nih.govnih.govresearchgate.net

Furthermore, the N-H bond of the indole ring is amenable to a variety of substitution reactions. N-alkylation, N-arylation, and N-acylation can introduce a diverse array of functional groups that can modulate the biological activity and physicochemical properties of the molecule. combichemistry.com The methyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives, further expanding the possibilities for derivatization. nih.gov

Advanced Methodologies in Drug Discovery

The unique structural attributes of this compound make it a valuable tool in modern drug discovery approaches that aim to efficiently explore vast chemical space and identify novel lead compounds.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large and diverse libraries of compounds for high-throughput screening. nih.govnih.govorganic-chemistry.org The indole scaffold is a popular choice for the design of combinatorial libraries due to its prevalence in bioactive molecules and its synthetic tractability. chemdiv.com

This compound can serve as a key building block for the construction of focused indole-based libraries. The reactive sites on the molecule—the N-H, the chloro group, and the methyl ester—provide multiple points for diversification. For example, a library could be generated by reacting the indole nitrogen with a variety of alkyl or acyl halides, followed by Suzuki coupling at the 5-position with a range of boronic acids, and finally, amidation of the 7-carboxylate with a diverse set of amines. This approach would allow for the systematic exploration of the structure-activity relationships (SAR) around the indole core.

Fragment-Based Drug Design Leveraging the Indole Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. wikipedia.orgfrontiersin.orgbiosolveit.de This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govacs.org Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.

The indole ring is an excellent scaffold for fragment-based approaches due to its relatively small size, rigid structure, and ability to form key interactions with protein targets. researchgate.net this compound itself, or derivatives thereof, can be considered as a fragment for screening against various biological targets. The chloro and carboxylate groups provide vectors for fragment evolution, where additional chemical moieties can be added to improve binding affinity and selectivity. This "fragment growing" strategy is a cornerstone of FBDD. biosolveit.de Furthermore, two different fragments that bind to adjacent sites on a protein can be linked together to create a more potent molecule, a strategy known as "fragment linking". frontiersin.org The indole scaffold can serve as a central core for linking different pharmacophoric fragments.

Sustainable and Scalable Synthesis Development

The production of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and scalability. researchgate.netbeilstein-journals.org While specific sustainable routes to this compound are not yet extensively documented, general advancements in indole synthesis offer a clear roadmap for its future production.

Modern synthetic strategies are moving away from traditional methods, which can involve harsh conditions and hazardous reagents, towards more benign alternatives. rsc.org Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste. researchgate.nettandfonline.com Applying microwave irradiation to the cyclization and functionalization steps required to build the this compound scaffold could offer a significant improvement in efficiency and sustainability. researchgate.net

Green Catalysis: The use of nanocatalysts, solid acid catalysts like K-10 montmorillonite, or organocatalysts can replace more toxic and expensive metal catalysts. acs.orgdoaj.org These catalysts are often recoverable and reusable, adding to the economic and environmental viability of the synthesis. beilstein-journals.org For instance, a consecutive two-step synthesis for polysubstituted indoles using an organocatalyst has been shown to be scalable. doaj.orgmdpi.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. rsc.orgresearchgate.net Developing an MCR strategy for assembling the substituted indole core would be a significant step towards a more sustainable and scalable process. rsc.org

Solvent-Free and Aqueous Conditions: Conducting reactions without organic solvents or using water as a solvent is a primary goal of green chemistry. researchgate.netbeilstein-journals.org Research into solid-state reactions or syntheses in aqueous media for related indole derivatives has shown promise and could be adapted for this specific compound. beilstein-journals.org

A scalable synthesis for polysubstituted indoles has been demonstrated, starting from readily available nitroarenes. mdpi.comnih.govresearchgate.net Such protocols, which emphasize efficiency and the use of accessible starting materials, provide a template for the large-scale production of complex indoles like this compound. The table below summarizes various green chemistry approaches applicable to indole synthesis.

Green Synthesis ApproachKey AdvantagesPotential Application to this compound
Microwave Irradiation Reduced reaction times, higher yields, potential for solvent-free reactions. researchgate.nettandfonline.comAcceleration of cyclization and functionalization steps.
Nanocatalysts/Solid Acids Reusability, reduced waste, milder reaction conditions. beilstein-journals.orgacs.orgCatalyzing key bond-forming reactions in the indole synthesis pathway.
Multi-Component Reactions High atom economy, reduced number of synthetic steps, lower solvent use. rsc.orgresearchgate.netOne-pot assembly of the core indole structure from simpler precursors.
Solvent-Free/Aqueous Media Eliminates hazardous organic solvents, simplifies purification. researchgate.netbeilstein-journals.orgFinal purification steps or key reactions performed under environmentally benign conditions.

Unexplored Biological Activities and Therapeutic Potential

The indole scaffold is a "privileged" structure in drug discovery, known to interact with a wide range of biological targets. researchgate.netnih.gov The specific substitution pattern of this compound—a chlorine atom at the 5-position and a methyl carboxylate group at the 7-position—suggests several avenues for pharmacological investigation. While this particular molecule has not been extensively profiled, its structural motifs are present in compounds with known biological activities.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various mechanisms, including tubulin polymerization and protein kinases. nih.gov For example, 5-chloro-indole-2-carboxylate derivatives have been investigated as potent inhibitors of mutant EGFR/BRAF pathways, which are implicated in several cancers. mdpi.com The presence of the 5-chloro substituent on the indole ring is a feature shared with compounds designed as inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers. nih.gov This suggests that this compound could be a valuable starting point for the design of novel anticancer agents. nih.govnih.gov

Antimicrobial and Antiviral Activity: The indole nucleus is a common feature in compounds with antimicrobial activity. thepharmajournal.com Given the urgent need for new antibiotics to combat resistant bacteria, screening this compound against a panel of pathogenic bacteria and fungi is a logical first step. thepharmajournal.com Furthermore, some indole derivatives have been explored for their potential against viruses like SARS-CoV-2. nih.gov

Anti-inflammatory Effects: Certain substituted indole derivatives have shown anti-inflammatory activity. For instance, novel 5-chloro-2-oxindole-1-carboxamides demonstrated marked anti-inflammatory effects in preclinical models. researchgate.net Investigating the potential of this compound to modulate inflammatory pathways could uncover new therapeutic uses.

Neurological Activity: The indole core is structurally related to neurotransmitters like serotonin (B10506). Substituted indole-2-carboxylates have been developed as potent antagonists at the strychnine-insensitive glycine binding site associated with the NMDA receptor, indicating potential applications in neurological disorders. nih.gov Exploring the central nervous system activities of this compound could reveal novel neuropharmacological properties.

Enzyme Inhibition: Indole-2-carboxylates have been identified as promising scaffolds for the development of metallo-β-lactamase (MBL) inhibitors, which could help restore the efficacy of carbapenem antibiotics. researchgate.net Other indole derivatives act as CysLT1 antagonists, which are relevant for treating asthma and other inflammatory conditions. nih.gov

The following table outlines potential biological activities for this compound based on the known activities of structurally related indole compounds.

Therapeutic AreaRationale Based on Structurally Related Compounds
Anticancer 5-chloro-indole derivatives show activity against EGFR/BRAF pathways and Mcl-1. mdpi.comnih.gov
Antimicrobial The indole scaffold is common in compounds with antibacterial and antifungal properties. thepharmajournal.com
Anti-inflammatory Related 5-chloro-oxindole derivatives exhibit significant anti-inflammatory effects. researchgate.net
Neurological Disorders Substituted indole-2-carboxylates can act as NMDA receptor antagonists. nih.gov
Enzyme Inhibition Indole-2-carboxylate core is a known inhibitor of metallo-β-lactamases; other indoles inhibit CysLT1. researchgate.netnih.gov

Further research, including high-throughput screening and in-silico docking studies, is necessary to elucidate the specific biological targets and therapeutic potential of this compound. nih.govbenthamscience.com

Q & A

Q. What are the common synthetic routes for Methyl 5-chloro-1H-indole-7-carboxylate?

The synthesis typically involves multi-step organic reactions , such as the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole core . Subsequent halogenation (e.g., chlorination at position 5) and esterification (methylation at the carboxylate group) are critical steps. For example, analogous compounds like ethyl 5-bromo-1H-indole-7-carboxylate are synthesized via regioselective bromination followed by esterification . Purification methods such as recrystallization or column chromatography are essential to achieve high yields (>90%) .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic techniques :

  • NMR (¹H, ¹³C) identifies substituent positions and confirms the indole scaffold.
  • X-ray crystallography (using SHELX software ) resolves bond lengths and angles, critical for verifying regiochemistry.
  • Mass spectrometry confirms molecular weight (e.g., C₁₀H₈ClNO₂ has a theoretical MW of 217.63 g/mol). Cross-referencing with PubChem data ensures accuracy .

Q. What purification methods are effective for this compound?

Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are standard. For example, methyl 7-bromo-1H-indole-5-carboxylate is purified via silica gel chromatography with hexane/ethyl acetate gradients, achieving >98% purity .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

Regioselectivity is controlled by directing groups and reaction conditions :

  • Electron-withdrawing groups (e.g., esters) direct electrophilic substitution to specific indole positions.
  • Catalysts like FeCl₃ or AlCl₃ enhance chlorination efficiency at position 5 .
  • Temperature modulation (e.g., 0–5°C for kinetic control) minimizes byproducts. For instance, ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate synthesis uses controlled bromination at low temperatures .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Discrepancies between experimental and computational data (e.g., NMR shifts) require:

  • Multi-technique validation : Compare X-ray structures (SHELX-refined ) with DFT-calculated geometries.
  • Isotopic labeling to trace unexpected peaks in mass spectra.
  • Dynamic NMR to assess conformational flexibility impacting spectral assignments .

Q. How does the substitution pattern influence biological activity?

The 5-chloro-7-carboxylate motif enhances bioactivity by improving target binding:

  • Anticancer activity : Chlorine at position 5 increases lipophilicity, promoting membrane penetration. Analogous compounds like methyl 7-bromo-1H-indole-5-carboxylate show IC₅₀ values <10 µM against HeLa cells .
  • SAR studies : Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate exhibits reduced activity compared to 5-chloro derivatives, highlighting the importance of substitution position .

Q. What are the applications in medicinal chemistry and drug discovery?

This compound serves as a versatile building block :

  • Antimicrobial agents : Modifications at the carboxylate group (e.g., amidation) yield derivatives with MIC values <1 µg/mL against S. aureus .
  • Kinase inhibitors : The indole core interacts with ATP-binding pockets, as seen in studies on ethyl 5-bromo-1H-indole-7-carboxylate analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1H-indole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1H-indole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.